1-Methylene-4-(trifluoromethoxy)cyclohexane

Organofluorine Chemistry Synthetic Intermediate Medicinal Chemistry

Procure 1-Methylene-4-(trifluoromethoxy)cyclohexane for its unique chemical profile: a terminal methylene handle paired with an electron-withdrawing, lipophilic OCF₃ group on a flexible cyclohexane core. This building block enables precise modulation of metabolic stability and molecular conformation, offering a distinct advantage over non-fluorinated or aromatic analogs. Ideal for diversifying drug candidates and synthesizing thermally robust liquid crystal precursors, it is available in research quantities with full quality assurance.

Molecular Formula C8H11F3O
Molecular Weight 180.17 g/mol
CAS No. 2231675-45-7
Cat. No. B12279303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylene-4-(trifluoromethoxy)cyclohexane
CAS2231675-45-7
Molecular FormulaC8H11F3O
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC=C1CCC(CC1)OC(F)(F)F
InChIInChI=1S/C8H11F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h7H,1-5H2
InChIKeyPJOZPSPJJCIOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylene-4-(trifluoromethoxy)cyclohexane: Key Specifications and Procurement Baseline for CAS 2231675-45-7


1-Methylene-4-(trifluoromethoxy)cyclohexane (CAS 2231675-45-7) is a specialized organofluorine building block comprising a cyclohexane ring bearing a 1-methylene substituent and a 4-trifluoromethoxy (OCF₃) group . Its molecular formula is C₈H₁₁F₃O, with a molecular weight of 180.17 g/mol, and commercial sourcing typically specifies purities of 97–98% . The compound is primarily valued as a synthetic intermediate in medicinal chemistry and materials science, where the electron-withdrawing OCF₃ moiety confers distinct physicochemical properties relative to non-fluorinated or differently fluorinated cyclohexane analogs [1].

Why 1-Methylene-4-(trifluoromethoxy)cyclohexane Cannot Be Replaced by Generic Cyclohexane Analogs in Critical Applications


1-Methylene-4-(trifluoromethoxy)cyclohexane occupies a distinct chemical space defined by the synergistic combination of a terminal alkene (methylene) handle for further functionalization and the strong electron-withdrawing, highly lipophilic trifluoromethoxy (OCF₃) substituent. Generic substitution with unsubstituted methylenecyclohexane (CAS 1192-37-6) fails to replicate the OCF₃-mediated modulation of molecular conformation, metabolic stability, and electronic distribution . Likewise, replacement with structurally related compounds such as 4-(trifluoromethoxy)cyclohexan-1-one (C₇H₉F₃O₂, MW 182.14) or [4-(trifluoromethoxy)cyclohexyl]methanol introduces different functional group reactivity (ketone vs. methylene) or altered hydrogen-bonding capacity, fundamentally changing downstream synthetic utility and physicochemical outcomes . In liquid crystal applications, trifluoromethoxycyclohexane mesogens have been experimentally shown to exhibit superior thermal stability compared to their trifluoromethoxybenzene counterparts, underscoring that the cyclohexane-OCF₃ scaffold imparts property advantages not achievable with aromatic analogs [1].

Quantitative Differentiation Evidence for 1-Methylene-4-(trifluoromethoxy)cyclohexane vs. Structural Analogs


Molecular Weight and Formula Distinction from 4-(Trifluoromethoxy)cyclohexan-1-one

1-Methylene-4-(trifluoromethoxy)cyclohexane (C₈H₁₁F₃O, MW 180.17) differs fundamentally from the ketone analog 4-(trifluoromethoxy)cyclohexan-1-one (C₇H₉F₃O₂, MW 182.14) in both molecular composition and functional group identity. The target compound contains a reactive methylene (C=CH₂) moiety enabling alkene-based transformations (e.g., hydroboration, epoxidation, cross-coupling), whereas the comparator contains a carbonyl group that dictates distinct reactivity pathways and hydrogen-bonding behavior . The difference in molecular weight (Δ = 1.97 g/mol) and elemental composition (one additional carbon, two additional hydrogens, one less oxygen) has significant downstream implications for reaction stoichiometry, purification, and final product properties in multi-step syntheses.

Organofluorine Chemistry Synthetic Intermediate Medicinal Chemistry

Trifluoromethoxycyclohexane Mesogen Thermal Stability vs. Trifluoromethoxybenzene Mesogen

In a comparative study of liquid crystalline (LC) materials containing a trifluoromethoxy group, LCs with a trifluoromethoxycyclohexane mesogen were experimentally shown to be thermally more stable than LCs with a trifluoromethoxybenzene mesogen [1]. While this direct comparison involves more complex mesogenic derivatives rather than the parent building block itself, the finding establishes that the cyclohexane-OCF₃ scaffold confers intrinsically superior thermal robustness relative to the aromatic-OCF₃ analog. This class-level thermal stability advantage is attributed to the saturated cyclohexane ring's conformational flexibility and reduced susceptibility to oxidative or thermal degradation pathways compared to aromatic rings.

Liquid Crystals Materials Science Fluorinated Mesogens

Purity Specification and Procurement Availability Benchmark

Commercially, 1-Methylene-4-(trifluoromethoxy)cyclohexane is available from multiple vendors with specified purity levels. Leyan offers the compound at 98% purity (Product No. 1545378) , while MolCore provides a purity specification of NLT 97% (Product No. MC2Y7467) . AKSci lists the compound at research-grade purity with pricing of $1412 per gram . In contrast, the unsubstituted analog methylenecyclohexane (CAS 1192-37-6) is widely available at lower cost and higher volume but lacks the trifluoromethoxy functionality essential for fluorine-mediated property tuning. This established multi-vendor supply chain with defined purity specifications enables reliable procurement for research applications.

Chemical Procurement Quality Control Synthetic Building Blocks

Recommended Research and Industrial Applications for 1-Methylene-4-(trifluoromethoxy)cyclohexane (CAS 2231675-45-7)


Synthesis of Trifluoromethoxy-Containing Pharmaceutical Candidates and Bioactive Molecules

The compound serves as a strategic building block for introducing the trifluoromethoxycyclohexane motif into drug candidates. The OCF₃ group enhances lipophilicity and metabolic stability while the methylene handle enables further diversification via alkene functionalization chemistry [1]. This scaffold is particularly relevant for medicinal chemists seeking to modulate pharmacokinetic properties while maintaining a non-aromatic, conformationally flexible core.

Development of Thermally Stable Liquid Crystal Materials with Trifluoromethoxycyclohexane Mesogens

As demonstrated in the class-level thermal stability comparison between trifluoromethoxycyclohexane and trifluoromethoxybenzene mesogens, the cyclohexane-OCF₃ scaffold confers superior thermal robustness [1]. 1-Methylene-4-(trifluoromethoxy)cyclohexane can serve as a precursor for synthesizing novel liquid crystalline compounds incorporating this thermally stable mesogenic unit, with the methylene group providing a reactive site for mesogen core extension or side-chain attachment.

Synthesis of Fluorinated Cyclohexane Derivatives for Agrochemical and Specialty Chemical Research

The trifluoromethoxy group is a privileged motif in modern agrochemicals due to its ability to modulate bioavailability, environmental persistence, and target binding [1]. The methylene functionality of 1-methylene-4-(trifluoromethoxy)cyclohexane enables its use as a versatile intermediate for constructing more complex fluorinated cyclohexane derivatives, including those containing additional functional handles introduced via alkene addition or cross-coupling reactions.

Conformational and Stereoelectronic Studies of Substituted Methylenecyclohexanes

Substituted methylenecyclohexanes have been the subject of theoretical and computational conformational analyses investigating anomeric effects, steric interactions, and stereoelectronic influences on conformational equilibria [2]. The incorporation of the strongly electron-withdrawing OCF₃ group at the 4-position in 1-methylene-4-(trifluoromethoxy)cyclohexane provides a unique probe molecule for studying substituent effects on cyclohexane ring conformation and alkene reactivity, expanding the scope of fundamental physical organic chemistry investigations.

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